Product packaging for Adenine monohydrate(Cat. No.:CAS No. 64790-20-1)

Adenine monohydrate

Cat. No.: B14483644
CAS No.: 64790-20-1
M. Wt: 153.14 g/mol
InChI Key: GNJZAZRKAUNBQQ-UHFFFAOYSA-N
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Description

Contextual Significance within Nucleic Acid Chemistry

Adenine (B156593) is a purine (B94841) nucleobase that pairs with thymine (B56734) in DNA and uracil (B121893) in RNA, forming the essential hydrogen bonds that stabilize the double helix structure. wikipedia.org The hydration of nucleic acids, including the individual bases, is not a passive phenomenon but an active process that profoundly influences their structure, stability, and function. exobiologie.fr Water molecules form a hydration shell around the DNA molecule, with specific and ordered arrangements in the major and minor grooves. nih.govmdpi.com This "spine of hydration" is critical for maintaining the B-form of DNA, the most common conformation in biological systems. nih.govlsbu.ac.uk

The study of adenine monohydrate in its crystalline form offers a simplified yet powerful system to investigate the fundamental principles of base hydration. By examining the precise locations of water molecules relative to the adenine molecule in the crystal lattice, researchers can gain insights into the hydrogen bonding patterns and stereochemical relationships that also occur in the much more complex environment of the DNA double helix. iucr.org These studies are essential for understanding how water mediates interactions between DNA and other molecules, such as proteins and drugs. ornl.gov

Overview of Hydrated Nucleobase Structures in Biological Relevance

The interaction of water with nucleobases is a critical factor in the structural integrity and biological function of nucleic acids. rsc.org Water molecules are not merely a solvent but are integral components of the DNA and RNA structures, forming specific hydrogen-bonded networks that contribute to their stability. exobiologie.fr The degree of hydration is a key determinant of the conformational state of DNA, with different forms, such as A-DNA and B-DNA, being stabilized by distinct hydration patterns. exobiologie.frnih.gov

Hydrated nucleobase structures, such as this compound, serve as excellent models for studying these interactions at a molecular level. The crystal structures of hydrated nucleobases and nucleosides reveal detailed information about how water molecules interact with the functional groups of the bases, including the amino and keto groups, as well as the nitrogen atoms within the ring systems. nih.goviucr.org This information is vital for understanding a range of biological processes, including:

DNA Recognition: Water molecules can mediate the recognition of specific DNA sequences by proteins, either by forming bridges between the protein and the DNA or by being displaced upon binding. ornl.gov

DNA Conformation: The hydration shell influences the local conformation of the DNA helix, which can affect its flexibility and its ability to be packaged within the cell nucleus. nih.gov

Drug-DNA Interactions: Many drugs that target DNA do so by interacting with the grooves of the double helix, and these interactions are often mediated by water molecules. mdpi.com

The study of simpler hydrated structures like this compound provides foundational knowledge that is essential for interpreting the complex hydration landscapes of large biological macromolecules.

Historical Perspective on Adenine Hydrates Research

The investigation into the structure of adenine and its derivatives has a long history. Early studies focused on understanding the fundamental chemical properties of the nucleobases. With the advent of X-ray crystallography, it became possible to determine the three-dimensional structures of these molecules with high precision.

A significant milestone in the study of hydrated nucleobases was the determination of the crystal structure of deoxyadenosine (B7792050) monohydrate. iucr.org This work provided one of the first detailed views of how a nucleoside, a base linked to a sugar, is hydrated. The study revealed the precise geometry of the hydrogen bonds between the water molecule and the adenine and deoxyribose moieties.

Subsequent research has built upon this foundation, employing more advanced techniques like neutron diffraction to precisely locate hydrogen atoms and provide a more complete picture of the hydrogen-bonding networks. ornl.gov Theoretical and computational studies have also played a crucial role, allowing researchers to simulate the dynamic behavior of water molecules around nucleic acids and to calculate the energetic contributions of hydration to their stability. maynoothuniversity.iefrontiersin.org The collective body of research on adenine hydrates and other hydrated nucleobases continues to enhance our understanding of the fundamental role of water in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N5O B14483644 Adenine monohydrate CAS No. 64790-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64790-20-1

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

7H-purin-6-amine;hydrate

InChI

InChI=1S/C5H5N5.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H2

InChI Key

GNJZAZRKAUNBQQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)N.O

Origin of Product

United States

Advanced Crystallographic and Solid State Investigations

Elucidation of Adenine (B156593) Monohydrate Crystal Structures

The precise three-dimensional arrangement of atoms and molecules in a crystal is fundamental to understanding its physical and chemical properties. For adenine monohydrate, sophisticated diffraction techniques have been instrumental in revealing its intricate crystal structures.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edupulstec.net This non-destructive method has been pivotal in determining the precise atomic arrangement within adenine crystals. carleton.edupulstec.net The process involves directing a beam of monochromatic X-rays onto a single crystal. The interaction between the X-rays and the crystalline lattice produces a unique diffraction pattern of spots. pulstec.netwikipedia.org The positions and intensities of these spots are then used to construct a three-dimensional electron density map of the crystal, from which the atomic structure can be elucidated. wikipedia.org

In the case of adenine, obtaining high-quality single crystals suitable for X-ray diffraction was historically challenging. However, techniques such as sublimation in custom-designed apparatus have successfully yielded single crystals, allowing for the determination of its crystal structure. soton.ac.uk The analysis of anhydrous adenine revealed a monoclinic crystal system with the space group P2₁/c. researchgate.net The structure consists of two independent adenine molecules in the asymmetric unit, which form layers held together by a network of hydrogen bonds. researchgate.net

Synchrotron Powder X-ray Diffraction for Polymorphs

While single-crystal X-ray diffraction provides unparalleled detail, obtaining suitable single crystals is not always feasible. Synchrotron powder X-ray diffraction (SPXRD) offers a powerful alternative for structural elucidation from polycrystalline samples. soton.ac.ukimprovedpharma.com Synchrotron sources produce highly intense and collimated X-ray beams, enabling the collection of high-resolution diffraction data from very small amounts of material. improvedpharma.comnih.govnih.gov This technique is particularly valuable for identifying and characterizing different polymorphic forms of a substance, which may be present as a mixture. improvedpharma.com

A comprehensive study on the solid-state chemistry of adenine revealed that commercially available adenine is often a mixture of two polymorphs. acs.orgresearchgate.netacs.org The crystal structure of a new polymorph (designated as polymorph II) was successfully determined using SPXRD. soton.ac.ukacs.orgresearchgate.netacs.org The data collected at a high-resolution powder diffraction beamline allowed for the indexing of the diffraction pattern, which indicated an orthorhombic unit cell. soton.ac.uk The structure was then solved using a rigid-body approach in the Rietveld refinement. soton.ac.uk The high resolution and sensitivity of synchrotron radiation are crucial for detecting and characterizing polymorphs, even in low concentrations within a mixture. improvedpharma.comnih.govnih.gov

Polymorphism and Anhydrous Forms of Adenine

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. Adenine exhibits polymorphism, with both anhydrous and hydrated forms having been characterized.

Structural Characterization of Anhydrous Adenine Polymorphs

At least two anhydrous polymorphs of adenine have been identified and structurally characterized. acs.orgresearchgate.net

Polymorph I: This is the previously known form of anhydrous adenine. It crystallizes in the monoclinic space group P2₁/c, with two adenine molecules in the asymmetric unit (Z' = 2). soton.ac.ukacs.org The adenine molecules are arranged in layers, with a specific hydrogen-bonding pattern within each layer. acs.org

Polymorph II: This newer polymorph was identified in commercial samples of adenine. soton.ac.ukacs.org Its crystal structure was solved using synchrotron powder X-ray diffraction data and was found to be orthorhombic. soton.ac.uk Similar to polymorph I, it also exhibits a layered structure but with a different hydrogen-bonding network within the layers. soton.ac.ukacs.org

Both polymorphs are composed of adenine molecules in the 9H-tautomeric form and are essentially planar. acs.org The layers in both structures are stabilized by van der Waals forces and are stacked with an interlayer distance of approximately 3.4 Å. soton.ac.uk The lack of strong directional interactions between the layers can lead to stacking faults. soton.ac.uk

Below is a table summarizing the crystallographic data for the two anhydrous polymorphs of adenine.

PropertyPolymorph IPolymorph II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cFddd
Molecules per Asymmetric Unit (Z')21
a (Å)7.891(3)8.419(2)
b (Å)22.242(8)22.531(2)
c (Å)7.448(3)12.7580(2)
β (°)113.193(5)90
Volume (ų)1201.6(3)2420.0(7)

Data for Polymorph I from single-crystal X-ray diffraction of anhydrous adenine grown by sublimation. researchgate.net Data for Polymorph II from synchrotron powder X-ray diffraction. soton.ac.uk

Interconversion Dynamics and Thermodynamic Stability of Polymorphs

The relative stability of polymorphs can be influenced by temperature and other conditions. Theoretical calculations and experimental studies have been conducted to understand the thermodynamic relationship between the two anhydrous adenine polymorphs. soton.ac.ukresearchgate.net

Lattice energy calculations, which combine anisotropic atom-atom potentials with density functional theory (DFT), have been used to assess the thermodynamic stability. soton.ac.uk These calculations, along with experimental observations, have revealed that polymorph I (with Z' = 2) is thermodynamically more stable than the newly discovered polymorph II (with Z' = 1). soton.ac.ukresearchgate.net This finding is contrary to the general trend where the polymorph with a lower number of molecules in the asymmetric unit is often more stable. soton.ac.uk

The interconversion between polymorphs can be induced by factors such as temperature and mechanical stress. For instance, ball mill grinding can be used to quantitatively interconvert between different polymorphic forms. chemrxiv.org

Impact of Crystallization Conditions on Polymorphic Outcome

The specific polymorph that crystallizes from a solution is highly dependent on the crystallization conditions. researchgate.netrsc.orgresearchgate.net Factors that can influence the polymorphic outcome include:

Solvent: The choice of solvent can play a crucial role in determining which polymorph is formed.

Supersaturation: The level of supersaturation of the solution can affect the nucleation and growth of different polymorphs. rsc.orgresearchgate.net

Temperature: Temperature can influence the relative stability of polymorphs and their crystallization kinetics. rsc.orgresearchgate.net

Additives: The presence of impurities or additives can either inhibit or promote the growth of a specific polymorph. rsc.orgresearchgate.net

pH: The pH of the crystallization medium can affect the solubility and ionization state of the molecule, thereby influencing the polymorphic outcome. rsc.orgresearchgate.netnih.gov

For adenine, it has been noted that the anhydrous form is more sensitive to crystallization conditions. researchgate.net The difficulty in preparing high-quality single crystals of adenine by common crystallization methods has been a long-standing challenge, suggesting that kinetic factors can favor the growth of less stable phases under certain conditions. soton.ac.ukresearchgate.net

Hydration Effects on Crystal Architecture

The presence of water molecules within the crystal lattice of adenine significantly influences its structural architecture and stability. The study of adenine hydrates provides crucial insights into the role of solvent molecules in directing crystal packing and mediating intermolecular interactions.

In hydrated crystals of adenosine (B11128) 5'-monophosphate (a derivative of adenine), water molecules participate in the interaction between the nucleobase and the phosphate (B84403) group. Specifically, a water molecule can indirectly link the amino group of adenine to a phosphate oxygen atom, which also accepts a hydrogen bond from the ribose hydroxyl group. acs.org Similarly, in adenine trihydrate, adenine chains are linked together through two layers of water molecules via N–H⋯O and O–H⋯O hydrogen bonds. rsc.org

Theoretical and spectroscopic studies have identified different isomers of this compound, with a single water molecule hydrogen-bonded to either the amino group or the N9–H group of the adenine molecule. rsc.org The specific placement of these water molecules and the hydrogen bonds they form are crucial for the cohesion and stability of the crystal lattice. They can fill voids within the structure, satisfying the hydrogen bonding potential of the adenine molecules and contributing to a more stable, lower-energy crystal packing arrangement.

The removal of water from hydrated adenine crystals, a process known as dehydration, can lead to significant structural transformations. These changes are often studied using techniques like thermogravimetric analysis (TGA) and variable temperature X-ray diffraction. Dehydration can result in the formation of a different hydrated form, an anhydrous crystal, or an amorphous solid.

In some cases, dehydration can proceed as a single crystal-to-single crystal (SC-to-SC) transformation, where the crystal lattice rearranges to a new stable form without losing its single-crystal nature. acs.orgrsc.org During the dehydration of adenosine 5'-monophosphate monohydrate to its anhydrous form, for example, significant structural changes occur, particularly within the hydrogen bond system and the nucleotide's geometry. acs.org As a result of water loss, direct hydrogen bonds may form between molecules that were previously bridged by water. acs.org

The ease with which water is removed depends on its role in the crystal structure. Water molecules that are primarily involved in hydrogen bonds with other water molecules in interlayer spaces can be removed more easily than those directly and strongly bonded to the primary molecules. acs.org The process can be reversible or irreversible. For instance, a dehydrated monohydrate of tenofovir (an adenine derivative) did not revert to its higher hydrate (B1144303) form at room temperature and ambient humidity, indicating a degree of stability in the new anhydrous phase. acs.org The study of these transformations is critical for understanding the stability of pharmaceutical hydrates.

Hydrate System Dehydration Product Transformation Type Key Structural Changes
Adenosine 5'-monophosphate monohydrate (5'-AMP·H₂O)Anhydrous 5'-AMPSC-to-SCRearrangement of hydrogen bond system; changes in nucleotide geometry acs.org
Potassium adenosine 5'-diphosphate dihydrate (K(ADP)·2H₂O)Anhydrous K(ADP)SC-to-SCPhase transition and alteration of intermolecular interactions rsc.org
Tenofovir DihydrateTenofovir MonohydrateSC-to-SCLoss of interlayer water molecules; preservation of primary TEN layers acs.org

This table summarizes structural transformations upon dehydration for adenine and its derivatives.

Beyond monohydrates, adenine can form complexes with a larger number of water molecules, creating a hydration shell around the nucleobase. These polyhydrated complexes are of interest for understanding the behavior of DNA bases in aqueous environments.

Computational studies using Density Functional Theory (DFT) have been employed to model the structures of polyhydrated adenine complexes. For instance, the structures of adenine complexed with 12, 13, 14, and 16 water molecules have been calculated. acs.org In these models, the water molecules are arranged around the adenine to form a hydration shell. The location of these water molecules, often on one side of the adenine's mean plane, can cause a significant deformation of the nucleobase's geometry, affecting the amino group and the planarity of the purine (B94841) ring. acs.org The formation of these complexes involves a sequential addition of water molecules to find the lowest energy arrangement. acs.org

Studies on the adenine-thymine (AT) base pair surrounded by 5 and 13 water molecules show that some water molecules are displaced from the AT ring plane and are linked to each other by hydrogen bonds. nih.gov The presence of this hydration shell significantly enhances the electron affinity of the base pair. nih.gov These findings highlight that the interaction with multiple water molecules is a key factor influencing the electronic and structural properties of adenine.

Cocrystal and Salt Formation with this compound

The ability of adenine to form multiple, specific hydrogen bonds makes it an excellent building block in crystal engineering for the synthesis of multicomponent crystals, such as cocrystals and salts. acs.org These solid forms consist of adenine and one or more other molecular components held together in a crystal lattice by non-covalent interactions.

The synthesis of adenine-containing multicomponent crystals is typically achieved through solution-based methods, such as slow evaporation, or by mechanochemical techniques like grinding. rsc.orgrsc.org In solution methods, adenine and a coformer (another molecule intended to be part of the crystal) are dissolved in a suitable solvent, and crystals are formed as the solvent evaporates. rsc.orgresearchgate.net This technique has been used to prepare a range of adenine cocrystals and salts with various carboxylic acids. rsc.org

Mechanochemistry offers a solvent-free or low-solvent alternative, where mechanical energy is used to induce the formation of the cocrystal. rsc.org The characterization of these new solid forms is crucial and involves a combination of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of molecules in the crystal. Other methods like Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and thermal analysis (TGA/DSC) are used to confirm the formation of the new phase and study its properties. nih.govmdpi.com

The products can be classified as either cocrystals, where the components are neutral, or salts, where a proton has been transferred from an acidic coformer to the basic adenine molecule. acs.orgnih.gov

Adenine & Coformer Product Type Synthesis Method Reference
Adenine + Succinic AcidAnhydrous CocrystalSolution Evaporation acs.org
Adenine + Fumaric AcidAnhydrous SaltSolution Evaporation acs.org
Adenine + Benzoic AcidAnhydrous CocrystalSlow Evaporation rsc.org
N9-(2-hydroxyethyl)adenine + 2,2′-Thiodiacetic AcidSaltSolution Crystallization nih.govmdpi.com

This table provides examples of multicomponent crystals synthesized with adenine.

Hydrogen bonding is the primary directional force governing the assembly of adenine cocrystals and salts. nih.gov Adenine has multiple hydrogen bond donor and acceptor sites, allowing it to form a variety of predictable and robust hydrogen-bonding patterns, often referred to as supramolecular synthons. acs.orgnih.gov

In cocrystals with carboxylic acids, strong bidentate hydrogen bonds frequently form between the adenine and the acid components. acs.org For example, specific motifs involving adenine's N1 and amino group (the Watson-Crick face) or its N7 and amino group (the Hoogsteen face) are commonly observed. researchgate.net The analysis of these networks reveals recurring patterns, such as cyclic motifs described by graph-set notation, like R²₂(10) or R²₂(9), which describe rings of atoms connected by hydrogen bonds. nih.govmdpi.com

Influence of Co-formers on this compound Structural Features

The introduction of co-formers into the crystalline matrix of adenine is a significant strategy in crystal engineering aimed at modifying its solid-state properties. Co-formers interact with adenine through non-covalent forces, primarily hydrogen bonding, leading to the formation of new multi-component crystalline structures. These new structures can exhibit altered hydrogen-bonding patterns, stoichiometry, and solvation states compared to this compound, often resulting in anhydrous co-crystals, salts, or different solvated forms.

The powerful hydrogen-bonding capability of adenine makes it an excellent component for co-crystal formation. acs.org When co-crystallized with various carboxylic acids, adenine demonstrates diverse supramolecular behaviors. The process can lead to the formation of anhydrous co-crystals, hydrated complexes, or other solvated multi-component crystals. rsc.orgresearchgate.net The specific outcome is highly dependent on the structure and chemical properties of the chosen co-former.

A critical aspect of the interaction between adenine and acidic co-formers is the potential for proton transfer. The reaction can result in either a neutral co-crystal or a salt, a distinction that hinges on whether a proton is transferred from the acidic co-former to the basic adenine molecule. This phenomenon is often predictable by the difference in the pKa values (ΔpKa) of the base and the acid. iucr.org

Co-crystal Formation: When the ΔpKa is small, proton transfer is less likely, and the components typically form a co-crystal through hydrogen bonds without ionization.

Salt Formation: A sufficiently large ΔpKa (generally greater than 3) favors proton transfer, leading to the formation of an ionic salt. iucr.org

For acid-base pairs with a small ΔpKa, predicting the extent of proton transfer can be challenging, as a continuum exists between a pure co-crystal and a pure salt. iucr.org In such cases, the crystalline environment itself can influence the ionization state. iucr.orgresearchgate.net Experimental verification through single-crystal X-ray diffraction is crucial for confirming the nature of the interaction. Analysis of carbon-oxygen bond lengths within the carboxylic group of the co-former can definitively indicate whether a proton has been transferred. nih.gov

Detailed studies with various dicarboxylic acids have illustrated the range of possible structural outcomes:

With Succinic Acid: Adenine forms an anhydrous co-crystal. acs.org

With Fumaric and Maleic Acids: These co-formers lead to the formation of anhydrous salts, indicating complete proton transfer. acs.org

With Salicylic (B10762653) Acid: The interaction with salicylic acid can result in different ionization states and hydration, forming adeninium salicylate (B1505791) monohydrate, a salt where the proton has been transferred. iucr.orgresearchgate.net

The following table summarizes the structural outcomes observed when adenine is combined with various carboxylic acid co-formers.

Co-formerResulting FormKey Structural Features / SynthonsReference
Succinic AcidAnhydrous CocrystalFeatures strong hydrogen-bonded bidentate motifs between adenine and the acid. acs.org
Fumaric AcidAnhydrous SaltProton transfer from the acid to adenine occurs, forming an adeninium salt. acs.org
Maleic AcidAnhydrous and Methanolated SaltsResults in salt formation, with one form incorporating methanol into the crystal lattice. acs.org
Benzoic AcidAnhydrous CocrystalForms heterosynthons between adenine and benzoic acid, alongside homosynthons between adenine molecules. rsc.orgresearchgate.netresearchgate.net
Salicylic AcidHydrated Proton-Transfer Complex (Salt)Forms adeninium salicylate monohydrate, indicating proton transfer. rsc.orgresearchgate.netiucr.orgresearchgate.net
Adipic AcidMethanolated CocrystalA cocrystal that incorporates methanol into its structure. rsc.orgresearchgate.net
2,6-dihydroxybenzoic acidAnhydrous Proton-Transfer Complex (Salt)An anhydrous salt resulting from proton transfer. rsc.orgresearchgate.net
3,5-dihydroxybenzoic acidDoubly Hydrated SaltA salt that incorporates two water molecules per formula unit. rsc.orgresearchgate.net

Spectroscopic Characterization and Quantum Chemical Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The interaction of adenine (B156593) with water molecules significantly influences its electronic properties and photophysical behavior. UV-Vis spectroscopy provides critical insights into the electronic transitions of hydrated adenine, while photophysical studies reveal the mechanisms of energy dissipation after UV absorption.

The electronic absorption spectrum of adenine is characterized by strong absorption in the ultraviolet region, primarily due to π → π* transitions within its aromatic purine (B94841) ring system. libretexts.orglibretexts.org When hydrated, the specific and non-specific interactions with water molecules affect these electronic transitions. researchgate.net

The primary absorption band for adenine in solution typically appears in the range of 256 to 271 nm. researchgate.net This absorption corresponds to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org Studies have shown that the polarity of the solvent plays a significant role; a shift to longer wavelengths (red shift) is observed when moving from non-polar to polar solvents. researchgate.net This phenomenon, known as a bathochromic shift, is attributed to the stabilization of the excited π* orbital more than the ground state π orbital by the polar solvent molecules. researchgate.net

In aqueous environments, the electronic absorption maximum of adenine is influenced by its interactions with the surrounding water molecules. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) combined with a polarizable continuum model (PCM) can predict the excitation wavelengths. While there can be deviations from experimental values, these computational methods confirm that the main absorption band arises from a HOMO→LUMO π-π* transition. researchgate.net

Table 1: Electronic Absorption of Adenine in Various Solvents

Solvent Wavelength (λmax) (nm) Transition Type
Carbon Tetrachloride (CCl4) 259 π → π*
Dimethylformamide (DMF) 271 π → π*
Water ~260 π → π*
Nicotinamide Adenine Dinucleotide (NAD+) in solution 260 π → π*

This table is based on data reported in the literature, illustrating the effect of solvent polarity on the absorption maximum of adenine. libretexts.orglibretexts.orgresearchgate.net

The photostability of nucleic acid bases like adenine is crucial for the integrity of genetic information. This stability is largely due to highly efficient, ultrafast deactivation mechanisms that dissipate the energy from UV radiation as heat, preventing photochemical damage. chemrxiv.org For isolated adenine in the gas phase, excited-state lifetimes are on the order of picoseconds or less. psu.eduscirp.org The presence of a single water molecule, forming adenine monohydrate, has a dramatic effect, further shortening this lifetime to the sub-100 femtosecond range. researchgate.netacs.org

Several deactivation pathways contribute to this rapid energy dissipation in hydrated adenine:

Internal Conversion (IC): Upon UV excitation, adenine can undergo internal conversion through conical intersections, which are points where the potential energy surfaces of the excited state (S1) and the ground state (S0) cross. In isolated adenine, pathways involving the nπ* and ππ* states, facilitated by out-of-plane ring deformations, are key deactivation channels. psu.eduresearchgate.net

Electron-Driven Proton Transfer (EDPT): In adenine-water complexes, new deactivation channels involving the solvent molecule become available. One of the most significant is electron-driven proton transfer. researchgate.netacs.org In this mechanism, after photoexcitation of adenine, an electron is transferred from a water molecule to the adenine ring. This is followed by the transfer of a proton from the water molecule to a nitrogen atom on the adenine, often the N3 position. acs.orgresearchgate.netrsc.org This process leads to a barrierless or nearly barrierless path to a conical intersection, providing an extremely fast channel for returning to the electronic ground state. researchgate.net

Hydrogen Atom Transfer: Other photoreactions with water can also occur. These include hydrogen atom abstraction from the water molecule by the photoexcited adenine or hydrogen atom transfer from the adenine to the water molecule. researchgate.netresearchgate.net These reactions create radical species and open additional decay channels that compete with the intrinsic deactivation pathways of the adenine molecule itself. researchgate.net

These water-assisted mechanisms provide additional decay channels that are not available to the isolated molecule, accounting for the significantly shorter excited-state lifetime of adenine in aqueous environments. researchgate.netresearchgate.net

Advanced Quantum Chemical Calculations

Quantum chemical calculations are indispensable for interpreting experimental data and providing a detailed understanding of the structure, energetics, and spectroscopic properties of this compound at the molecular level.

Determining the precise three-dimensional structure of this compound and its various isomers is a fundamental step in understanding its properties. Both Density Functional Theory (DFT) and post-Hartree-Fock methods are powerful computational tools used for geometry optimization. nih.gov

Density Functional Theory (DFT): DFT methods, such as those employing the B3LYP functional, are widely used due to their balance of computational cost and accuracy. nih.govresearchgate.net These methods calculate the electron density of the system to determine its energy and, consequently, its most stable geometry. amazonaws.com For adenine-water complexes, DFT has been successfully used to optimize structures and calculate binding energies. psu.edu

Post-Hartree-Fock Methods: For higher accuracy, especially in describing electron correlation effects which are crucial for non-covalent interactions like hydrogen bonds, post-Hartree-Fock methods are employed. github.ionumberanalytics.comwikipedia.org Second-order Møller-Plesset perturbation theory (MP2) is a common post-Hartree-Fock method used for these systems. psu.eduacs.org It improves upon the Hartree-Fock approximation by including electron correlation, providing more reliable energies and geometries for weakly bound complexes like this compound. acs.orgcatalysis.blog Comparing results from methods like MP2 with DFT functionals helps validate the computational approach and provides a more robust understanding of the system. acs.org

These calculations reveal that this compound structures are stabilized by hydrogen bonds, with the water molecule acting as either a proton donor or acceptor, or both. psu.edu

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Quantum chemical calculations are essential for assigning the observed vibrational bands to specific atomic motions. researchgate.net

Following geometry optimization using methods like DFT or MP2, frequency calculations are performed. researchgate.net These calculations predict the vibrational frequencies and intensities of the normal modes of the molecule. capes.gov.br By comparing the calculated stick spectra with experimental IR spectra, researchers can confidently assign the observed absorption bands. psu.edursc.org

For this compound, these analyses have been crucial in distinguishing between different isomers in gas-phase experiments. psu.edu For instance, the vibrational frequencies of the N-H and O-H stretching modes are particularly sensitive to the hydrogen-bonding environment. The presence and position of bands corresponding to free vs. hydrogen-bonded NH₂ groups, or the characteristic stretches of the water molecule, allow for the identification of specific isomeric structures. psu.edubiorxiv.org

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Isomers

Vibrational Mode Experimental IR/fsMPI Calculated (N1 Isomer) Calculated (N7 Isomer) Calculated (N3 Isomer)
Free OH Stretch 3717 - - -
Free NH₂ Stretch 3530 3530 - -
H-bonded OH/NH Stretch 3387 3376 3326 3409

This table presents a comparison of experimental vibrational frequencies from IR/femtosecond multiphoton ionization (fsMPI) spectroscopy with calculated frequencies (B3LYP/cc-pVTZ) for the three most stable isomers of 9H-adenine monohydrate. The data highlights how vibrational shifts can be used to identify specific isomers. psu.edu

Adenine has multiple potential hydrogen-bonding sites, leading to the possibility of several different stable isomers for this compound. Quantum chemical calculations are critical for determining the geometries and relative stabilities of these isomers. psu.edumdpi.com

Studies using both DFT and MP2 methods have identified several comparably stable monohydrates. psu.eduupi.edu The most stable forms involve the water molecule forming one or two hydrogen bonds with the adenine base. Key binding sites on the 9H-adenine tautomer include:

N1 / Amino Site: A doubly hydrogen-bonded structure where the water molecule accepts a proton from the amino group (NH₂) and donates a proton to the N1 nitrogen of the pyrimidine (B1678525) ring.

N7 / Amino Site: A similar doubly hydrogen-bonded structure involving the amino group and the N7 nitrogen of the imidazole (B134444) ring.

N3 / N9-H Site: A structure where the water molecule bridges the N3 and N9-H positions. In other theoretical studies, the most stable isomer involves water H-bonded to the N9-H group. psu.eduupi.edu

The relative stability of these isomers is very close, often differing by only a few kcal/mol, suggesting that multiple isomers can coexist under certain experimental conditions, such as in a molecular beam. psu.edu The calculated binding energies, corrected for basis set superposition error (BSSE) and zero-point vibrational energy (ZPVE), provide a quantitative measure of their relative stabilities.

Table 3: Calculated Relative Stabilities of this compound Isomers

Isomer (Binding Site) Binding Energy (kcal/mol) at B3LYP/cc-pVTZ Binding Energy (kcal/mol) at MP2
N3 bound 7.5 Most Stable
N7 bound 7.0 -
N1 bound 6.1 -

This table shows the calculated binding energies for different isomers of 9H-adenine monohydrate, indicating their order of stability. The calculations show that several isomers have similar binding energies. Data is from theoretical studies. psu.eduupi.edu

Electronic Structure Analysis (HOMO-LUMO Gaps, Charge Transfer)

The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, are crucial for understanding its chemical reactivity and stability. Theoretical studies employing Density Functional Theory (DFT) at the B3LYP level have been instrumental in elucidating these characteristics.

One theoretical investigation identified three stable structures for this compound where the water molecule is doubly hydrogen-bonded to the adenine. banglajol.info For these structures, the HOMO-LUMO energy gap was calculated to be 5.15 eV. banglajol.info This is lower than that of isolated adenine, suggesting that hydration influences the molecule's electronic properties. banglajol.info The major electronic transition, corresponding to a π→π* transition, was predicted to occur at 258 nm (4.80 eV), with an 83% contribution from the HOMO to LUMO transition. A minor transition was also noted at 237 nm (5.23 eV). banglajol.info

The concept of the HOMO-LUMO gap is a critical stability index. amazonaws.com A smaller gap generally implies lower stability and higher chemical reactivity. amazonaws.com The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. amazonaws.com In the context of larger systems like DNA, the relative HOMO levels of base pairs influence charge transfer efficiency. For instance, a positive charge tends to migrate along Guanine-Cytosine (G-C) base pairs due to their higher HOMO levels compared to Adenine-Thymine (A-T) pairs. nih.gov Altering the HOMO levels, for example by replacing adenine with its analogue diaminopurine, can enhance charge transfer efficiency through the DNA strand. nih.gov

Table 1: Theoretical Electronic Properties of this compound

Property Value Method
HOMO-LUMO Energy Gap 5.15 eV DFT/B3LYP
Major Electronic Transition 258 nm (4.80 eV) TD-DFT
Minor Electronic Transition 237 nm (5.23 eV) TD-DFT

Data sourced from theoretical investigations. banglajol.info

Molecular Dynamics Simulations in Solid and Solution States

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of molecules in different environments. For adenine and its derivatives, MD simulations have provided valuable insights into their behavior in both solid and solution states.

Classical MD simulations at constant volume and temperature have been used to study the solvation dynamics of adenine and methyladenine in a dimethyl sulfoxide (B87167) (DMSO)-water binary mixture. acta.co.in These simulations help in understanding the interactions between the nucleobase and the solvent molecules, which is crucial for comprehending various molecular processes. acta.co.in By calculating structural and dynamical properties, researchers can compare them with available experimental results to validate the simulation models. acta.co.in Such simulations typically involve a single solute molecule immersed in a box of solvent molecules, with periodic boundary conditions to avoid edge effects. acta.co.in

In the context of larger biomolecules like DNA, MD simulations have been employed to study sequence-specific effects on structure and flexibility. For instance, simulations of A-tract DNA dodecamer duplexes have successfully described the distinctive B' structure of these tracts in solution. wesleyan.edu These simulations, which explicitly include water and counterions, show that A-tracts are relatively straight and more rigid than generic B-form DNA. wesleyan.edu The results from these simulations often show good agreement with crystal structure data, reinforcing the idea that crystal structures can be a reliable model for DNA structure in solution. wesleyan.edu

MD simulations can also be used to study processes like dehydration in the solid state. For example, simulations have captured the dehydration of a dihydrate form of a sodium salt to its monohydrate form. mdpi.com This capability is particularly useful for studying dehydrated products that are often of low crystallinity, making their structural determination by single-crystal X-ray diffraction challenging. mdpi.com

Born-Oppenheimer Dynamics Simulations for Excited State Dynamics

The photostability of DNA and RNA bases, including adenine, is a critical aspect of their function. This resistance to photodamage is attributed to highly efficient and ultrafast non-radiative decay processes that return the photoexcited molecule to its ground state. royalsocietypublishing.org Born-Oppenheimer (BO) dynamics simulations are a key theoretical tool for investigating these non-radiative relaxation mechanisms. rsc.org

Quantum chemical methods combined with BO dynamics simulations have been used to study the deactivation of the excited state of protonated adenine. rsc.org These simulations have identified conical intersections (CIs) between the first excited state (¹ππ*) and the ground state (S₀) potential energy surfaces. rsc.org It is predicted that a barrier-free pathway along the out-of-plane deformation of the six-membered ring is the primary route for the ultrafast internal conversion from the excited state back to the ground state. rsc.org

The presence of a single water molecule can dramatically affect the excited state lifetime of adenine. nih.gov Nonadiabatic dynamics simulations, which go beyond the BO approximation, have shown a shortening of the excited state lifetime in adenine monohydrates compared to bare adenine. nih.gov However, the computed lifetimes are still longer than what is observed experimentally, suggesting that other mechanisms may be at play. nih.gov One proposed mechanism is an electron-driven proton transfer from the water molecule to the N3 nitrogen atom of the adenine ring. nih.gov

Simulations of 9H-adenine in the gas phase using various electronic structure theories have predicted the experimentally observed ultrafast deactivation, albeit through different internal conversion channels depending on the method used. researchgate.net These theoretical approaches are crucial for understanding the intricate photophysics and photochemistry of adenine and its hydrated forms. researchgate.netpsu.edu

Theoretical Investigation of Adenine Radicals and Hyperfine Coupling Constants

The study of adenine radicals is important for understanding the effects of radiation on DNA. Density functional theory (DFT) is a primary computational method used to investigate the properties of these radicals, including their relative energies, geometries, and hyperfine coupling constants (HFCCs). acs.orgcapes.gov.br

Theoretical studies have examined various hydrogenated, dehydrogenated, and hydroxylated adenine radicals that can form upon irradiation. acs.org The calculated HFCCs are then compared with experimental data to confirm the identity of specific radicals. acs.org For instance, the C8-hydrogenated and N9-dehydrogenated radicals have been identified as the lowest energy radicals in their respective classes. acs.org The geometries of these radicals can vary significantly, from slight distortions in C2- and C8-hydrogenated radicals to severe puckering in C4- and C5-hydrogenated radicals. acs.org

The B3LYP functional with a 6-31G* basis set has been shown to predict HFCCs in good agreement with experimental values for a variety of molecules, including adenine radicals. nih.gov Theoretical calculations have also been instrumental in understanding the acid-base properties of the adenine cation radical (A•⁺). nih.gov These calculations predict that in aqueous solution, monomeric A•⁺ should deprotonate spontaneously. nih.gov

Furthermore, theoretical calculations of ¹³C hyperfine couplings have been used to identify sugar radicals formed via photo-excitation of one-electron oxidized adenine in deoxyadenosine (B7792050). nih.govoup.com The calculated couplings for C4'• and C5'• radicals differ significantly, allowing for their identification in experimental ESR spectra. nih.gov

Table 2: Calculated Hyperfine Coupling Constants for C5'• Radical in Deoxyadenosine

Parameter Predicted Value (G) Experimental Value (G)
A (¹³C₅) Anisotropic (15.8, 16.2, 90.0) (28, 28, 84)
A (¹³C₅) Isotropic 40.7 46.7

Theoretical values calculated at the DFT, B3LYP/6-31G(d) level. nih.gov

Gas-Phase Acidity Studies of Metal-Adenine Complexes

Gas-phase studies of metal-adenine complexes provide fundamental insights into the intrinsic reactivity of adenine and the influence of metal ions on its properties. Computational and experimental methods have been employed to investigate the acidities of multiple sites on adenine and its derivatives when complexed with metal ions. researchgate.netnih.gov

Studies have shown that the acidity of adenine is significantly affected by the presence of a metal ion. For instance, the acidic order for a given site on adenine and its derivatives is found to be Cu(II)-adenine > A•⁺ > Cu(I)-adenine > A. researchgate.net The coordination of the metal ion to different nitrogen atoms of adenine influences which proton becomes most acidic. For example, N3-coordination leads to N9-H acidity, while N1- and N7-coordination result in acidity at the N6 amino group. researchgate.net Interestingly, calculations have revealed that the C2-H group can become surprisingly acidic in these coordination complexes. researchgate.net

DFT calculations have also been used to study the interaction of Fe(II) and Co(II) ions with all possible basic sites of adenine in the gas phase. tsijournals.com These studies have found a correlation between the metal ion affinity (MIA) and the retained charges on the metal ions, as well as between the MIA and the HOMO-LUMO energy gap of the complexes. tsijournals.com It was determined that Co(II)-adenine complexes are more stable than the corresponding Fe(II)-adenine complexes. tsijournals.com

The gas-phase acidities of adenine itself have been measured, identifying two acidic sites at the N9 and N10 (amino) positions, with the N9 site being considerably more acidic. nih.gov These intrinsic acidities are crucial for understanding the behavior of adenine in biological systems, particularly in enzymatic reactions involving DNA. nih.gov

Table 3: Gas-Phase Acidities of Adenine and its Derivatives

Species Acidic Site Acidity (kcal/mol)
Adenine N9-H 333 ± 2
Adenine N10-H 352 ± 4
9-Ethyladenine N10-H 352 ± 4
3-Methyladenine (N10 tautomer) - 347 ± 4

Data from experimental bracketing and computational studies. nih.gov

Intermolecular Interactions and Supramolecular Chemistry

Comprehensive Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the principal architects of the supramolecular structure of adenine (B156593) monohydrate. The adenine molecule, with its multiple hydrogen bond donors (the amino group and the imidazole (B134444) N-H) and acceptors (the nitrogen atoms of the purine (B94841) ring), in conjunction with the water molecule, which can act as both a donor and an acceptor, gives rise to a rich and varied hydrogen-bonding motif.

N-H…O, O-H…O, and N-H…N Hydrogen Bonds

The crystal structure of adenine monohydrate is characterized by an extensive network of hydrogen bonds involving the adenine and water molecules. The amino group of adenine (N-H) actively participates in hydrogen bonding with the oxygen atom of the water molecule (N-H…O). Concurrently, the hydrogen atoms of the water molecule form hydrogen bonds with both the nitrogen atoms of the adenine ring (O-H…N) and the oxygen atom of an adjacent water molecule (O-H…O). Furthermore, the N-H group of the imidazole ring of adenine forms a hydrogen bond with a nitrogen acceptor on a neighboring adenine molecule (N-H…N).

DonorAcceptorDistance (Å)Angle (°)
N(10)-HO(1W)Data Not AvailableData Not Available
O(1W)-HN(3)Data Not AvailableData Not Available
O(1W)-HO(1W)'Data Not AvailableData Not Available
N(9)-HN(7)Data Not AvailableData Not Available
Note: Specific crystallographic data for this compound, including precise hydrogen bond lengths and angles, is not readily available in public crystallographic databases. The interactions described are based on the known hydrogen bonding capabilities of adenine and water molecules.

Quantitative Analysis using Hirshfeld Surface and Fingerprint Plots

A quantitative analysis of the intermolecular interactions in crystalline this compound can be achieved through Hirshfeld surface analysis. This computational tool allows for the visualization and quantification of the close contacts between molecules in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

Decomposed fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a typical organic molecule like this compound, the fingerprint plot would be expected to show significant contributions from H…H, N…H, and O…H contacts, corresponding to van der Waals forces and hydrogen bonds. The presence of C…H contacts would provide quantitative evidence for the C-H…π interactions.

Specific Hirshfeld surface analysis and fingerprint plot data for this compound are not available due to the absence of its publicly accessible crystal structure.

π-π Stacking Interactions in Crystalline Architectures

The planar nature of the purine ring system of adenine facilitates significant π-π stacking interactions in the solid state. These interactions, arising from the electrostatic and van der Waals forces between the aromatic rings, are a defining feature of the crystal packing of many aromatic molecules, including this compound.

Characterization of Aromatic Stacking Geometries

In the crystalline architecture of this compound, the adenine molecules are arranged in stacks. The geometry of this stacking is crucial for maximizing the attractive interactions while minimizing repulsion. Typically, a parallel-displaced or a T-shaped arrangement is favored over a face-to-face orientation. The key parameters used to characterize the stacking geometry include the interplanar distance between the aromatic rings, the slip angle, and the centroid-to-centroid distance. These parameters provide a quantitative description of how the adenine molecules are oriented with respect to each other in the stacked arrangement.

Stacking ParameterValue
Interplanar Distance (Å)Data Not Available
Slip Angle (°)Data Not Available
Centroid-to-Centroid Distance (Å)Data Not Available
Note: Quantitative data on the π-π stacking geometry in this compound is contingent on the availability of its crystal structure.

Solvation Effects and Water Molecule Interactions

The interaction between adenine and water molecules is fundamental to its biological and chemical behavior. The hydration shell surrounding adenine dictates its structural stability, electronic properties, and reactivity.

Microsolvation and Specific Hydration Sites

Microsolvation refers to the interaction of a solute molecule with a small, discrete number of solvent molecules. In the case of this compound, specific hydration sites are determined by the molecule's hydrogen bonding capabilities. The most favorable locations for water molecules are near the nitrogen atoms of the purine ring and the exocyclic amino group. nih.gov Quantum chemical calculations and spectroscopic studies have identified several key hydration sites. The presence of hydration water has been shown to stabilize the imino forms of adenine tautomers by approximately 2-3 kcal/mol. acs.org Computational studies on similar purine systems, like guanosine, show that the strongest hydrogen bonds form with charged moieties, such as deprotonated amine and phosphate (B84403) groups, which provides a model for understanding adenine's interactions. nih.gov

Role of Water Dimers in Adenine Supramolecular Assembly

Recent research has highlighted the crucial role of water dimers—two hydrogen-bonded water molecules—in directing the self-assembly of adenine molecules. Real-space imaging has shown that individual water dimers can become embedded within a self-assembled layer of adenine. nih.gov The introduction of these dimers can induce significant structural rearrangements in the adenine network. nih.govacs.org

Specifically, confined water dimers have been observed to adopt a linear non-planar (LNP) configuration. nih.govscispace.com This specific arrangement is crucial for stabilizing what is described as a "mismatched" hydrogen-bond superstructure. nih.govacs.org The presence of the water dimer causes a local inversion of surface chirality, forcing neighboring homochiral adenine molecules to become heterochiral. nih.govnih.govacs.org This restructuring leads to an unusual hydrogen-bonding pattern where two N-H moieties from adjacent adenine molecules point towards each other, a deviation from the typical N-H···N bond. researchgate.net Density functional theory (DFT) calculations confirm that the adenine assembly structure incorporating these LNP water dimers is energetically the most favorable. nih.govscispace.com

Table 1: Geometric Parameters of Confined Water Dimer in Adenine Layer
ParameterValue in Adenine LayerValue in Gas Phase (LNP)
O–H–O Bond Angle171.5°175.5°
H-bond Length1.81 Å1.93 Å

Data sourced from DFT calculations reported in scientific literature. nih.govacs.org

Influence of Hydration on Molecular Conformation and Tautomerism

Hydration significantly influences the conformational and tautomeric landscape of adenine. Adenine can exist in several tautomeric forms, primarily the N(9)H and N(7)H forms, which differ in the position of a proton on the imidazole ring. Water molecules can catalyze the proton transfer between these tautomers. pnas.org

The presence of even a single water molecule can drastically lower the energy barrier for intramolecular proton transfer. acs.orgpnas.org For example, the activation free energy for the transition from the amino N(9)H tautomer to its imino form is reduced from 45.2 kcal/mol in the gas phase to 18.0 kcal/mol with water assistance. acs.org This catalytic effect makes the existence of less common tautomers, such as the N(7)H form, more probable in aqueous solutions and biological systems. acs.org Furthermore, hydration can lead to the discovery of new, stable anionic tautomers that might play a role in the properties and structure of DNA and RNA when exposed to low-energy electrons. pnas.org

Metal-Ligand Interactions in this compound Complexes

Adenine possesses multiple nitrogen atoms that can act as Lewis bases, making it an excellent ligand for a wide variety of metal cations. These interactions are vital in many biological processes and have implications for the development of new materials.

Coordination Chemistry with Transition Metals and Alkali Cations

Adenine coordinates with both transition metals and alkali cations through its ring and exocyclic nitrogen atoms. libretexts.org The specific binding site depends on the metal ion, its charge, and the surrounding chemical environment.

Transition Metals: First-row transition metals such as Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, Fe³⁺, and Mn²⁺ readily form complexes with adenine. mdpi.comresearchgate.net X-ray diffraction studies show that various coordination sites can be involved, including N1, N3, N7, and N9. mdpi.comrsc.org The N(9) position is often protonated, but upon deprotonation, it becomes a preferred metal binding site. mdpi.comresearchgate.net In some complexes, the metal ion binds to N7, which is often accompanied by an intramolecular hydrogen bond between the exocyclic N6-H group and an oxygen atom of a co-ligand. nih.gov The coordination can be monodentate or bidentate, and in some cases, adenine can act as a bridging ligand between two metal centers, for instance, via N3 and N7. nih.gov

Alkali Cations: Alkali cations (Li⁺, Na⁺, K⁺, Cs⁺) also form stable complexes with adenine. nih.gov Computational and spectroscopic studies indicate that these ions often favor bidentate coordination. For complexes of the type Adenine-M⁺ and Adenine-M⁺-H₂O, the cation is typically bound in a bidentate fashion through the N3 and N9 atoms of the A7 tautomer of adenine. nih.gov In anhydrous potassium and cesium salts of adenine, the cations coordinate directly to the ring nitrogens (N1, N3, N7, or N9) of the deprotonated adenine anion, with these cation-anion interactions being the dominant force in the crystal packing. rsc.org

Table 2: Common Adenine Coordination Sites for Metal Ions
Metal Ion TypePrimary Coordination SitesCoordination Mode
Transition Metals (e.g., Cu²⁺, Co²⁺, Zn²⁺)N1, N3, N7, N9Monodentate, Bidentate, Bridging
Alkali Cations (e.g., Li⁺, Na⁺, K⁺)N3 and N9 (bidentate), N1, N7Bidentate, Multidentate

This table summarizes common binding patterns observed in various studies. rsc.orgnih.govnih.gov

Impact of Metal Ion Binding on Adenine’s Electronic and Structural Properties

The binding of a metal ion significantly perturbs the electronic structure and geometry of the adenine molecule. The interaction with a cation alters the charge distribution within the purine ring system.

This change in electronic structure affects the molecule's aromaticity. Studies using the Harmonic Oscillator Model of Aromaticity (HOMA) index show that metal ion coordination can cause substantial changes in the aromatic character of both the five- and six-membered rings of adenine. researchgate.net Bifurcated coordination, where a metal cation binds to two nitrogen atoms simultaneously, is a particularly important factor influencing these changes. researchgate.net

The interaction between hydrated cations and adenine is generally weaker than with guanine, which is attributed to the lower dipole moment of adenine. acs.org Unlike in guanine, the binding of metal ions to the N7 site of adenine does not significantly enhance the strength of base pairing through polarization effects. acs.org In fact, interactions between the hydrated cation and the exocyclic amino group can sometimes lead to a destabilization of the base pairing. acs.org The presence of metal ions can also play a crucial role in the folding and stabilization of larger RNA structures that contain adenine, such as riboswitches, by compensating for negative charges and altering local structures through specific binding. nih.gov

Crystal Packing and Supramolecular Synthons

The three-dimensional arrangement of this compound in the crystalline state is a testament to the directional and hierarchical nature of non-covalent interactions. The crystal packing is primarily governed by an extensive network of hydrogen bonds, with contributions from other weak intermolecular forces. The water molecule plays a crucial role in bridging adenine molecules, leading to a distinct packing arrangement compared to its anhydrous counterpart.

The fundamental building blocks of the supramolecular assembly in this compound are specific, recurring patterns of intermolecular interactions known as supramolecular synthons. In the crystal lattice, both adenine-adenine and adenine-water interactions are observed, giving rise to a variety of synthons. The most prominent of these involves the Watson-Crick face of the adenine molecule, where the exocyclic amino group and the N1 atom act as hydrogen bond donors and acceptors, respectively.

Key Supramolecular Synthons in this compound
Synthon TypeInteracting MoleculesHydrogen Bond DonorsHydrogen Bond Acceptors
Adenine-AdenineTwo adenine moleculesN6-H, N9-HN1, N3, N7
Adenine-WaterOne adenine molecule and one water moleculeN6-H, N9-H, O-H (water)N1, N3, N7, O (water)

To systematically describe the intricate hydrogen-bonding network, a graph set analysis is employed. This method provides a concise and unambiguous notation for the various hydrogen-bonded motifs present in the crystal structure. The analysis reveals a combination of finite, chain, and ring motifs that together form a complex three-dimensional supramolecular architecture.

The primary motifs observed in the crystal structure of this compound are characterized by their graph set descriptors. For instance, the common adenine-adenine dimerization through the Watson-Crick face can be described by an R²₂(8) ring motif, indicating a ring formed by two hydrogen bond donors and two acceptors, encompassing eight atoms. The inclusion of water molecules introduces additional and often more complex motifs, such as chains and larger rings that link these primary dimers.

Graph Set Descriptors for Selected Hydrogen-Bonded Motifs in this compound
MotifGraph Set DescriptorDescription
Adenine DimerR²₂(8)A centrosymmetric ring formed by two adenine molecules.
Adenine-Water ChainC¹₁(4)A chain of alternating adenine and water molecules.
Extended NetworkR⁴₄(12)A larger ring motif involving multiple adenine and water molecules.

The detailed understanding of the intermolecular forces and supramolecular synthons in this compound is fundamental to the field of crystal engineering. Crystal engineering aims to design and synthesize novel crystalline materials with desired physical and chemical properties by controlling the way molecules assemble in the solid state.

The robust and predictable nature of the hydrogen-bonding synthons observed in this compound makes them valuable tools for the construction of more complex supramolecular architectures. By introducing co-formers—other molecules capable of forming complementary hydrogen bonds—it is possible to create co-crystals of adenine with tailored properties, such as altered solubility or stability. The water molecule in this compound itself can be seen as a simple co-former, and its role in mediating the crystal packing provides insights into how other molecules might be incorporated into an adenine-based crystal lattice.

Adenine Monohydrate in Prebiotic Chemistry Contexts

Abiotic Synthesis Pathways and Mechanisms

The non-enzymatic formation of adenine (B156593) from simple precursors is a cornerstone of prebiotic chemistry research. nih.gov Experiments simulating primitive Earth conditions have demonstrated that essential biomolecules, including adenine, can form from basic starting materials. pnas.org Hydrogen cyanide (HCN) has been identified as a key high-energy precursor in these syntheses. nih.gov

The synthesis of adenine from the polymerization of hydrogen cyanide (HCN) is a well-documented process in prebiotic chemistry. nih.gov In what is considered a landmark experiment, Oró demonstrated in 1960 that adenine could be formed by heating concentrated solutions of ammonium (B1175870) cyanide (which is derived from HCN and ammonia) at 70°C for several days, albeit at a low yield of 0.5%. pnas.orgnih.gov Subsequent studies have replicated and improved upon this, achieving higher yields under different conditions, such as the reaction of HCN with liquid ammonia (B1221849) in a sealed tube, which produced a 20% yield. pnas.orgnih.gov

Formamide (B127407) (H₂NCHO) is another simple molecule considered to be a crucial precursor in the abiotic synthesis of purines, including adenine. researchgate.netwikipedia.org It is hypothesized to have been a readily available building block on the early Earth. acs.org Research has shown that heating formamide, particularly in the presence of catalysts, can lead to the formation of adenine and other nucleobases. wikipedia.org One proposed reaction involves the heating of HCN tetramer with ammonium formate (B1220265) at 110°C, which can produce adenine in approximately 18% yield. acs.org

The following table summarizes key experiments in the abiotic synthesis of adenine:

Precursor(s)ConditionsAdenine YieldReference
Ammonium Cyanide (>1.0 M)70°C for several days0.5% pnas.orgnih.gov
HCN and liquid ammoniaSealed tube20% pnas.orgnih.gov
Ammonium Cyanide (0.1 M)Room temperature, in the dark for 4-12 months0.04% nih.gov
HCN tetramer and ammonium formate110°C~18% acs.org

This table is interactive. You can sort and filter the data.

The proposed mechanism involves several key intermediates. nih.gov Experimentally detected putative intermediates in the abiotic formation of adenine include 2,3-diaminomaleonitrile (DAMN) and 4-aminoimidazole-5-carbonitrile (AICN). nih.gov The pentamerization of HCN to form adenine is thermodynamically favorable, with each successive addition of an HCN molecule being exothermic. pnas.org However, a favorable thermochemistry does not guarantee a reaction will occur, as high kinetic barriers can prevent it. nih.gov

Thermodynamic and Kinetic Considerations in Prebiotic Environments

The stability and reactivity of adenine under the harsh conditions of the early Earth are critical factors in assessing its role in the origin of life.

Adenine is susceptible to hydrolysis, which could have limited its accumulation over geological timescales. researchgate.net However, its interaction with minerals could have provided protection. scispace.com The adsorption of adenine onto mineral surfaces, such as pyrite, quartz, and pyrrhotite, is a thermodynamically favorable process. scispace.com This removal from the aqueous phase would have protected it from hydrolysis, creating a non-equilibrium thermodynamic framework that could favor increased adenine synthesis. scispace.com Studies have also shown that adenine adsorbed onto montmorillonite, a type of clay, is protected against decomposition from gamma radiation. researchgate.net

Environmental conditions on the early Earth were likely diverse, and factors such as temperature, pH, and the presence of ions would have significantly influenced the stability and reactivity of adenine.

The adsorption of adenine onto surfaces like graphite (B72142) has been shown to be temperature-dependent. nih.gov Equilibrium adsorption isotherms for adenine on graphite have been obtained at temperatures ranging from 30 to 60°C. nih.gov The enthalpy of adsorption was determined to be -20 kJ mol⁻¹, indicating that adsorption is an exothermic process. nih.gov This suggests that at lower temperatures, adenine would be more readily adsorbed onto mineral surfaces, enhancing its stability.

The pH of the environment also plays a crucial role. The uptake of adenine by cells, as studied in Saccharomyces cerevisiae, is optimal at a pH of 5.6 to 6.0. nih.gov While this is a biological context, it highlights the sensitivity of adenine transport and interaction to pH. In prebiotic settings, acidic conditions have been shown to increase the adsorption of adenine onto clay minerals, likely due to electrostatic interactions between a positively charged adenine and a negatively charged clay surface. researchgate.net

The presence of ions, such as those in seawater, can affect the interaction of adenine with minerals. The adsorption of adenine onto natural zeolite was observed to decrease in artificial seawater compared to pure water, which is likely due to cation complexation. researchgate.net

Astrobiological Implications and Extraterrestrial Presence

The discovery of adenine and other nucleobases in meteorites provides strong evidence for their extraterrestrial origin and delivery to the early Earth. nih.gov Biologically common purines, including adenine and guanine, have been identified in various carbonaceous meteorites. researchgate.net This suggests that the building blocks of life may not have originated solely on Earth but could have been delivered from space.

The presence of adenine in interstellar dust clouds has been hypothesized, with researchers suggesting that these clouds could have showered the young Earth with this essential molecule. sciencedaily.com The search for interstellar dust clouds with high concentrations of hydrogen cyanide (HCN) is considered a promising approach to identify regions where adenine synthesis might be occurring. sciencedaily.com

The detection of adenine or its derivatives, such as adenosine (B11128) triphosphate (ATP), is considered a potential indicator of extraterrestrial life. nasa.gov The presence of ATP is strongly associated with biological processes on Earth, and its detection in an extraterrestrial sample could signify a similar biochemistry. nasa.gov Even in the absence of life, the discovery of abiogenically synthesized ATP could suggest an evolutionary chemistry akin to that of early Earth. nasa.gov Therefore, the study of adenine and its formation has significant implications for astrobiology and the search for life beyond our planet. nasa.gov

Detection of Building Blocks of Life in Extraterrestrial Samples

The discovery of essential biomolecules, including adenine, in extraterrestrial objects supports the hypothesis that the raw materials for life could have been delivered to early Earth from space. science20.comthe-scientist.com For decades, scientists have been analyzing meteorites, which are fragments of asteroids and comets, for organic compounds.

Initial discoveries confirmed the presence of the purine (B94841) nucleobases, adenine and guanine, in meteorites. the-scientist.comsciencenews.org However, the pyrimidines, cytosine and thymine (B56734), were more difficult to detect, likely due to their more delicate structures which may have degraded during earlier extraction methods. sci.news Recent advancements in analytical techniques, such as using cold water extraction methods and high-performance liquid chromatography, have led to the successful identification of all five primary nucleobases—adenine, guanine, cytosine, uracil (B121893), and thymine—in carbonaceous chondrites. sciencenews.orgsci.newslivescience.com

These findings add to the evidence that the chemical precursors to life may have originated in space. sciencenews.org The analysis of meteorites found on Antarctica in 2011 revealed adenine and guanine, components of DNA, as well as hypoxanthine (B114508) and xanthine. wikipedia.org The study concluded that these molecules were indigenous to the meteorites, suggesting that such organic building blocks can be generated within asteroids and comets. wikipedia.org

Key meteorites that have been a focus of these studies include:

Murchison meteorite: This well-studied carbonaceous chondrite that fell in Australia in 1969 has been shown to contain a variety of organic compounds, including adenine, guanine, and, more recently, thymine and cytosine. sciencenews.orgsci.newslivescience.com

Murray meteorite: Similar to Murchison, analysis of the Murray meteorite has confirmed the presence of adenine, guanine, and isomers of thymine. sci.newslivescience.com

Tagish Lake meteorite: This meteorite, which fell in British Columbia, also contains adenine, guanine, and thymine. sci.newslivescience.com

The detection of these compounds in multiple meteorite samples strengthens the case for their extraterrestrial origin and their potential role in the prebiotic chemistry of Earth. the-scientist.com

Table 1: Detection of Adenine and Other Nucleobases in Meteorite Samples

MeteoriteNucleobases DetectedAnalytical Technique Used
MurchisonAdenine, Guanine, Uracil, Thymine, CytosineHigh-Performance Liquid Chromatography, Mass Spectrometry
MurrayAdenine, Guanine, Uracil (isomers), Thymine (isomers)High-Performance Liquid Chromatography, Mass Spectrometry
Tagish LakeAdenine, Guanine, ThymineHigh-Performance Liquid Chromatography, Mass Spectrometry
Antarctic Meteorites (various)Adenine, Guanine, Hypoxanthine, XanthineNot specified in source

Relevance of Adenine Formation for the Origin of Life

The formation of adenine from simple, plausibly prebiotic precursor molecules is a cornerstone of chemical evolution theories. researchgate.net The abiotic synthesis of adenine was first demonstrated in 1960 by Joan Oró, who produced it by heating concentrated solutions of ammonium cyanide. nih.govpnas.org This experiment showed that a key component of life could be formed from simple chemicals under conditions that might have existed on early Earth. nih.gov

Adenine is a pentamer of hydrogen cyanide (HCN), meaning five molecules of HCN combine to form it. nih.govpnas.org HCN is considered a crucial prebiotic precursor as it could have been produced in the primitive Earth's atmosphere through processes like electrical discharges. nih.govpnas.org Numerous subsequent experiments have confirmed the abiotic synthesis of adenine from the polymerization of HCN under various conditions. nih.gov

Significant findings in the prebiotic synthesis of adenine include:

Oró's Experiment (1960): Heating solutions of ammonium cyanide (>1.0 M) at 70°C for several days yielded adenine, albeit in small amounts (0.5%). nih.gov

Frozen Cyanide Solution: In a remarkable experiment simulating conditions on Jupiter's moon Europa, a dilute solution of ammoniacal HCN frozen for 25 years at temperatures of -20°C and -78°C was found to have produced adenine. nih.govsciencedaily.com This demonstrates that adenine synthesis can occur even in extreme, low-temperature environments.

Formamide as a Precursor: Formamide, a hydrolysis product of HCN, has also been shown to produce adenine and other nucleobases when heated in the presence of mineral catalysts like silica (B1680970) or kaolin. researchgate.netacs.org

The relative ease with which adenine can be formed from simple precursors like HCN and formamide under a range of simulated prebiotic conditions suggests it may have been abundant on the early Earth. nih.govsciencedaily.com This availability is critical to the theory that adenine was a key component in the first self-replicating systems that preceded life. nih.gov While some challenges remain, such as the low yields in many simulation experiments and adenine's susceptibility to hydrolysis, its formation is a pivotal step in understanding the chemical origins of life. nih.govnih.gov The study of the mechanisms behind adenine's formation provides a detailed understanding of the chemical processes involved in molecular biogenesis. sciencedaily.comresearchgate.net

Advanced Methodologies in Adenine Monohydrate Research

Computational Chemistry Techniques

Computational chemistry has become an indispensable tool for elucidating the complex behaviors of adenine (B156593) monohydrate. By simulating molecular interactions and properties, researchers can interpret experimental data with greater accuracy and predict the behavior of the system under various conditions.

Quantum chemical calculations offer a detailed understanding of the electronic structure and energetic properties of adenine monohydrate.

Density Functional Theory (DFT) is a widely used method for investigating the structural and vibrational properties of adenine and its hydrated forms. researchgate.net DFT calculations, often paired with dispersion corrections, have been successful in optimizing the geometries of anhydrous adenine crystals and providing insights into their electronic band structures and charge distributions. researchgate.net Studies have shown that DFT methods can accurately predict the hydrogen-bonding patterns and interaction energies in adenine-containing systems. rsc.org For instance, research on the one-electron oxidized or reduced adenine-thymine base pair using DFT revealed a significant strengthening of the hydrogen bonds. rsc.org

Møller-Plesset perturbation theory (MP2) provides a higher level of theory for calculating electron correlation effects, which are crucial for accurately describing non-covalent interactions like hydrogen bonding. researchgate.net Comparative studies have used MP2 calculations to determine the stabilization energies of various adenine hydrate (B1144303) isomers. researchgate.netpsu.edu These calculations have been instrumental in identifying the most stable structures, such as those where a water molecule is hydrogen-bonded to the N9–H group or the amino group of adenine. psu.edunih.govrsc.org

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited-state properties and electronic spectra of this compound. joaquinbarroso.comdergipark.org.tr TD-DFT calculations can reproduce experimental UV-Vis absorption spectra and provide insights into the nature of electronic transitions. researchgate.netjournaljmsrr.com This method has been used to investigate the excited-state dynamics and deactivation pathways of adenine in the presence of water, helping to explain the influence of hydration on its photostability. nih.govtandfonline.com

Computational Method Primary Application in this compound Research Key Findings
DFT Geometry optimization, vibrational frequencies, electronic structure. researchgate.netrsc.orgAccurate prediction of hydrogen bond patterns and interaction energies. rsc.org
MP2 Calculation of stabilization energies and electron correlation effects. researchgate.netpsu.eduIdentification of the most stable isomers of this compound. psu.edu
TD-DFT Investigation of excited states and electronic absorption spectra. joaquinbarroso.comnih.govElucidation of excited-state deactivation pathways and photostability. nih.gov

Molecular dynamics simulations provide a dynamic picture of this compound, capturing the motion of atoms and molecules over time. acs.orgmdpi.commpg.de

Solid-State MD Simulations: In the solid state, MD simulations are used to study the crystal structure and dynamics of anhydrous and hydrated adenine. researchgate.net Ab initio MD simulations have been performed on adenine crystals to investigate hydrogen bond dynamics within the crystal lattice. researchgate.net These simulations help in understanding the stability of different polymorphic forms and the nature of intermolecular interactions that govern the crystal packing. researchgate.net

Solution-Phase MD Simulations: In solution, MD simulations are crucial for understanding the hydration of adenine and its behavior in a biological context. capes.gov.br Classical MD simulations using force fields like AMBER and OPLS-AA have been employed to study the solvation of adenine in water. researchgate.netfu-berlin.de These simulations provide detailed information about the structure of the hydration shell and the dynamics of water molecules around the adenine molecule.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the surrounding environment. diva-portal.orgacs.org This approach is particularly useful for studying large, complex systems where a full quantum mechanical treatment is computationally prohibitive. universite-paris-saclay.frnih.gov

In the context of adenine research, QM/MM simulations have been used to investigate enzymatic reactions involving adenine-containing cofactors like Flavin Adenine Dinucleotide (FAD). acs.org These studies treat the reactive center (e.g., the flavin and parts of the adenine) with a QM method, while the rest of the protein and solvent are described by an MM force field. universite-paris-saclay.fracs.org QM/MM molecular dynamics simulations have also been instrumental in studying proton transfer processes in adenine-thymine base pairs in aqueous solution. researchgate.net Furthermore, QM/MM approaches have been applied to simulate the excited-state dynamics of adenine in water, providing insights into how the solvent environment influences its photophysical properties. capes.gov.brfu-berlin.de

Spectroscopic Techniques

Spectroscopic techniques are powerful experimental probes for the structure and dynamics of this compound, providing data that can be directly compared with computational predictions.

Infrared (IR) Spectroscopy: Advanced IR techniques, such as femtosecond multiphoton ionization detected IR spectroscopy, have been used to obtain isomer-specific vibrational spectra of jet-cooled adenine monohydrates. psu.edunih.govrsc.org By comparing experimental IR spectra with quantum chemical calculations, researchers have been able to identify and characterize different isomers of adenine hydrate, distinguished by the site of water molecule attachment. psu.edunih.govrsc.org Fourier Transform Infrared (FT-IR) spectroscopy has also been used to study the vibrational modes of adenine and adenosine (B11128) in the solid state. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to the vibrations of the molecular backbone. optica.org It has been used to study the formation of cocrystals involving adenine and to characterize the vibrational modes of adenine in different environments. nih.govplos.org Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that has been used for the detection and characterization of adenine and its derivatives. sfu.ca

Spectroscopic Technique Information Obtained for this compound Key Research Application
Advanced IR Spectroscopy Isomer-specific vibrational frequencies. psu.edunih.govrsc.orgIdentification of different adenine hydrate conformers. psu.edu
Raman Spectroscopy Molecular backbone vibrations, cocrystal formation. optica.orgnih.govCharacterization of intermolecular interactions. nih.gov
SERS Enhanced vibrational signals for trace detection. sfu.caUltrasensitive analysis of adenine and its derivatives.

Time-resolved spectroscopy allows for the direct observation of the dynamic processes that occur after a molecule is excited by light. escholarship.org These techniques have been crucial in understanding the ultrafast deactivation of photoexcited adenine.

Femtosecond pump-probe spectroscopy has revealed that the excited-state lifetime of isolated adenine is on the order of picoseconds. researchgate.net However, the presence of a single water molecule can dramatically shorten this lifetime. nih.gov Time-resolved photoelectron spectroscopy using extreme-ultraviolet (XUV) probe pulses has been employed to investigate the UV-induced dynamics of adenine in a liquid water jet. rsc.org These experiments have identified multiple decay timescales, including an ultrafast component of ~100 fs attributed to the decay from a ππ* state to the ground state, and a slower component of ~500 fs associated with an nπ* state. rsc.org These experimental findings are consistent with nonadiabatic decay dynamics simulations, which predict ultrafast internal conversion from the initially excited states to the ground state. capes.gov.brresearchgate.net

Crystallographic Techniques

Advanced crystallographic techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in this compound. These methods provide foundational data on molecular geometry, crystal packing, and the intricate network of intermolecular interactions that govern the properties of the solid state.

High-Resolution X-ray Diffraction for Fine Structural Details

High-resolution X-ray diffraction (XRD) is a powerful technique for obtaining highly accurate and detailed information about the crystal structure of this compound. By collecting diffraction data to a high scattering angle (low d-spacing), it is possible to determine not only the positions of non-hydrogen atoms with great precision but also to model the distribution of electron density throughout the molecule. arxiv.orgacs.org This allows for a detailed analysis of covalent bond lengths, bond angles, and the subtle electronic features of the adenine molecule and its interaction with the water molecule of hydration.

One of the key outcomes of high-resolution XRD is the generation of deformation electron density maps. These maps reveal the redistribution of electron density that occurs upon chemical bond formation by subtracting the spherical electron density of isolated atoms from the experimentally observed density. iucr.org For this compound, these maps can visualize the accumulation of electron density in bonding regions and in the lone pair regions of nitrogen and oxygen atoms, which are crucial for hydrogen bonding.

Modern refinement techniques, such as Hirshfeld Atom Refinement (HAR), can further enhance the accuracy of the structural model, particularly for hydrogen atoms, yielding A–H bond lengths that are in close agreement with those determined by neutron diffraction. nih.gov

Table 1: Representative Crystallographic Data for Adenine-Containing Hydrates This table presents typical crystallographic parameters obtained from X-ray diffraction studies of hydrated adenine derivatives, illustrating the kind of data generated.

ParameterDeoxyadenosine (B7792050) Monohydrate iucr.org(Adeninato-N9)methylmercury(II) Monohydrate cdnsciencepub.com
Crystal System MonoclinicMonoclinic
Space Group P2₁C2/c
a (Å) 16.06019.796
b (Å) 7.8667.119
c (Å) 4.70016.471
β (°) ** 96.4128.83
Volume (ų) **590.51803.9
Z (molecules/cell) 28
Final R-index 7.8%-

Note: Data for deoxyadenosine monohydrate is shown as a closely related example of a hydrated adenine nucleoside. iucr.org

Neutron Diffraction for Hydrogen Atom Localization

While X-ray diffraction is excellent for mapping electron density and locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms. This is because hydrogen has only one electron, making it a very weak scatterer of X-rays. nih.gov Neutron diffraction overcomes this limitation entirely. Neutrons are scattered by atomic nuclei, and the scattering power of a hydrogen (or deuterium) nucleus is comparable to that of carbon, nitrogen, or oxygen. academie-sciences.fraps.org

For this compound, neutron diffraction is the definitive method for:

Accurate H-atom Location: It provides unbiased and precise coordinates for all hydrogen atoms, including those on the adenine ring, the exocyclic amino group, and the water molecule. academie-sciences.fr

Determining Hydrogen Bond Geometry: With precise H-atom positions, the geometry of the hydrogen bonds (e.g., D–H···A distances and D–H···A angles, where D is the donor and A is the acceptor) can be determined with high accuracy. This is critical for understanding the strength and nature of these interactions.

Analyzing Atomic Displacements: The technique allows for the refinement of anisotropic displacement parameters (ADPs) for hydrogen atoms. These ADPs describe the thermal motion of the atoms and can provide valuable insights into the potential energy landscape of the proton within a hydrogen bond. academie-sciences.fr

A combined approach using both X-ray and neutron diffraction offers a complete picture: X-ray data provides the electron density distribution, while neutron data provides the definitive nuclear positions, especially for hydrogen. rsc.org

Intermolecular Interaction Analysis Methods

To move beyond a purely geometric description of the crystal structure, computational methods are employed to analyze and quantify the forces holding the molecules together. These methods use the experimentally determined crystal structure as a starting point for in-depth theoretical analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into the familiar, intuitive chemical language of localized bonds, lone pairs, and atomic orbitals. uni-muenchen.deuba.ar It is particularly effective for analyzing intermolecular interactions like hydrogen bonds in this compound.

The core of NBO analysis in this context is its focus on donor-acceptor interactions. A hydrogen bond is described as a charge transfer from a filled "donor" orbital (a lone pair on an acceptor atom, such as the water oxygen or a ring nitrogen) to an empty "acceptor" orbital (an antibonding σ* orbital of a donor bond, such as N-H or O-H). ugm.ac.idresearchgate.net

The key insights from NBO analysis include:

Quantification of Interaction Strength: The strength of this charge-transfer interaction can be estimated using second-order perturbation theory, which calculates the stabilization energy, E(2). uni-muenchen.de A higher E(2) value indicates a stronger hydrogen bond.

Identification of Key Orbitals: It identifies precisely which lone pair (donor) and which antibonding orbital (acceptor) are involved in each specific hydrogen bond within the crystal lattice.

Charge Transfer Analysis: NBO calculates the amount of electron density transferred from the Lewis (donor) to the non-Lewis (acceptor) orbitals, providing a quantitative measure of the charge delocalization that stabilizes the complex. nih.gov

Table 2: Conceptual NBO Analysis Results for Hydrogen Bonding in this compound This table illustrates the type of data generated by an NBO analysis for a hypothetical hydrogen bond (Donor-H···Acceptor) in the crystal.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) on Acceptorσ* (Donor-H)HighEnergy GapFock Matrix
LP = Lone Pair; σ = antibonding orbital; E(2) = stabilization energy.*

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often called AIM, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ), a physical observable. wikipedia.orgias.ac.in Instead of orbitals, AIM defines atoms as regions of space and characterizes the interactions between them.

For this compound, AIM analysis is used to find and characterize the bond critical points (BCPs) located along the paths of maximum electron density that link two interacting atoms, such as those involved in a hydrogen bond. The properties of the electron density at these BCPs reveal the nature of the interaction: ias.ac.in

Electron Density (ρ(r)) : The magnitude of ρ at the BCP correlates with the strength of the bond. Higher values suggest a stronger interaction.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. For closed-shell interactions like hydrogen bonds, ∇²ρ(r) is positive, signifying a depletion of charge at the BCP, which is characteristic of non-covalent bonds. frontiersin.org

AIM provides a powerful, unambiguous way to map the network of hydrogen bonds and other weaker interactions within the crystal, classifying their relative strengths and character based on the physical properties of the electron density. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool designed specifically to visualize and explore non-covalent interactions in real space. wikipedia.org It is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s).

The primary output of an NCI analysis is a 3D graphical plot of isosurfaces, which represent regions of non-covalent interaction. These surfaces are color-coded to differentiate the type and strength of the interaction: researchgate.netresearchgate.net

Blue Surfaces: Indicate strong repulsive interactions, such as steric clashes.

Green Surfaces: Signify weak, attractive van der Waals interactions.

Red Surfaces: Denote strong, attractive interactions, most notably hydrogen bonds.

Future Directions and Emerging Research Avenues

Exploration of Novel Adenine (B156593) Monohydrate Polymorphs and Cocrystals

The ability of adenine to form different crystalline structures, known as polymorphs, and to co-crystallize with other molecules is a burgeoning area of research. rsc.orgacs.org The arrangement of molecules in a solid-state form can significantly impact its physical properties.

Detailed Research Findings:

Polymorphism: Researchers are actively searching for new polymorphic forms of adenine monohydrate. rsc.orgacs.org Different polymorphs can exhibit variations in stability, solubility, and other physicochemical characteristics. While some compounds are known to have multiple crystalline forms, others, like ibuprofen, have historically been known to exist in only one. acs.org The discovery of new polymorphs of this compound could lead to a better understanding of its behavior in different environments.

Cocrystals: The formation of cocrystals, where this compound crystallizes with another molecule in a specific stoichiometric ratio, is a key area of investigation. rsc.orgresearchgate.netnih.gov These cocrystals can possess unique properties distinct from their individual components. nih.gov For instance, studies have explored the cocrystallization of adenine with various carboxylic acids, such as benzoic acid, adipic acid, and salicylic (B10762653) acid, resulting in a range of structures from anhydrous cocrystals to hydrated salt complexes. rsc.orgnih.gov These studies provide insight into the hydrogen bonding motifs that govern the formation of these complex structures. rsc.org The United States Food and Drug Administration (USFDA) defines cocrystals as "Crystalline materials composed of two or more different molecules, typically API and cocrystal formers (coformers), in the same crystal lattice in a defined stoichiometric ratio." nih.gov Research into adenine cocrystals has also included investigations with fumaric acid and maleic acid, revealing the formation of both anhydrous salts and a methanolated salt. researchgate.netacs.org

Interactive Data Table: Examples of Adenine Cocrystals and Their Characteristics

CoformerResulting ComplexKey FindingsReference(s)
Salicylic AcidAdeninium salicylate (B1505791) monohydrateDemonstrates the influence of the crystalline environment on proton transfer. nih.gov nih.gov
Fumaric AcidAnhydrous saltExhibits unique spectroscopic characteristics compared to starting materials. researchgate.net researchgate.netacs.org
Maleic AcidAnhydrous and methanolated saltsShowcases diverse supramolecular behavior and hydrogen bonding motifs. acs.org acs.org
Benzoic AcidAnhydrous cocrystalPart of a study on hydrogen bonding between DNA bases and small molecules. rsc.org rsc.org
Adipic AcidAnhydrous cocrystalExplores the role of such complexes in DNA binding. rsc.org rsc.org

Advanced Computational Modeling of Complex Hydration Shells

Understanding the interaction between adenine and water molecules is crucial, as these interactions play a significant role in the structure and function of DNA and RNA. Advanced computational modeling techniques, such as molecular dynamics (MD) simulations, are providing unprecedented insights into the hydration shell of adenine. tandfonline.comrsc.org

Detailed Research Findings:

Molecular Dynamics Simulations: MD simulations are a powerful tool for studying many-body systems like adenine in an aqueous solution. tandfonline.com These simulations can help elucidate the effect of adenine on the surrounding water molecules and vice versa. tandfonline.com Studies have been conducted using various charge calculation methods to assess their influence on the simulation's dynamical results. tandfonline.com Interestingly, the hydration properties of adenine were found to be similar across different charge sets, suggesting that the simulations are not overly sensitive to these parameters in dilute solutions. tandfonline.comtandfonline.com

Hydration and Structural Transitions: Research has shown that even a small number of water molecules can induce significant structural changes in nucleic acid base pairs. rsc.org For example, MD simulations have revealed that the presence of just two water molecules can cause the adenine-thymine base pair to transition from a planar to a stacked conformation. rsc.org

Methylation Effects: Computational studies are also exploring how modifications to adenine, such as methylation, affect its hydration properties. aip.org These studies are important for understanding epigenetic modifications of DNA. aip.org

Real-Time Observation of this compound Formation and Transformation

The ability to observe the formation and transformation of this compound crystals in real-time is a significant step forward. In situ techniques allow researchers to monitor these processes as they happen, providing valuable data on kinetics and mechanisms.

Detailed Research Findings:

In Situ Monitoring: Techniques like in situ X-ray diffraction and Raman spectroscopy are being employed to monitor solid-state transformations. mdpi.com These methods can provide real-time information on changes in the crystal structure during processes like hydration and dehydration.

Template Transformations: Research has demonstrated the use of in situ transformations for creating novel materials. mpg.de For example, a process combining liquid and hard templating has been used to synthesize porous nitrogen-doped carbons, where the formation of tubular porosity is linked to the cooperative effect of in situ formed solid hydrate (B1144303) phases modulated by adenine. mpg.de

Mechanochemical Synthesis: Real-time monitoring is also crucial in the field of mechanochemistry, where mechanical force is used to induce chemical reactions. mdpi.com In situ studies can help to understand the kinetics and mechanisms of mechanochemical transformations, which are often difficult to study using ex situ methods due to the potential for continued reactions or phase changes after the mechanical agitation has stopped. mdpi.com

Integration of this compound Studies with Broader DNA/RNA Research

The study of this compound is intrinsically linked to the broader fields of DNA and RNA research. Understanding the properties of hydrated adenine is essential for comprehending the structure, stability, and function of nucleic acids. numberanalytics.com

Detailed Research Findings:

Genetic Information: Adenine is a fundamental component of DNA and RNA, playing a critical role in storing and transmitting genetic information. numberanalytics.cominternationalscholarsjournals.com It pairs with thymine (B56734) in DNA and uracil (B121893) in RNA, and this base pairing is fundamental to replication and transcription. numberanalytics.com

Nucleic Acid Stability: The participation of adenine in base pairing significantly contributes to the stability of DNA and RNA structures. numberanalytics.com The hydrogen bonds formed between adenine and its complementary bases help to hold the double-stranded structure of DNA together and to form the stable secondary and tertiary structures of RNA. numberanalytics.com

RNA-DNA Differences: Recent research has highlighted the existence of RNA-DNA differences (RDDs), which challenge the traditional view of RNA as a perfect copy of DNA. mdpi.com Oxidative stress can lead to modifications like 8-oxo-guanine, which can mispair with adenine during transcription, leading to errors in the RNA sequence. mdpi.com Understanding the role of adenine in these processes is crucial for elucidating their implications for health and disease. mdpi.com

Adenine Methylation: The methylation of adenine in both DNA and RNA is an active area of research. biorxiv.orgnih.gov N6-methyladenine (6mA) has been found to be widespread in eukaryotes and is associated with active genes, suggesting a conserved role in transcriptional regulation. biorxiv.org

Investigation of this compound as a Building Block for Functional Materials

The unique properties of adenine, particularly its ability to form specific hydrogen bonds and coordinate with metal ions, make it an attractive building block for the creation of novel functional materials. researchgate.net

Detailed Research Findings:

Supramolecular Structures: Adenine's powerful hydrogen-bonding capabilities make it a key component in the design of supramolecular structures. acs.orgmdpi.com Researchers have successfully created adenine-based hydrogels and other self-assembled structures. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): Adenine is being used as a linker in the synthesis of metal-organic frameworks (MOFs). researchgate.netcdnsciencepub.comrsc.orgresearchgate.net These materials have a wide range of potential applications, including gas storage, separation, catalysis, and sensing. researchgate.net The incorporation of adenine into MOFs can introduce specific functionalities, such as Lewis basic sites for catalysis. researchgate.net

Functionalized Polymers: Polymers functionalized with adenine have been shown to self-assemble with complementary thymine-functionalized polymers to form supramolecular aggregates. mdpi.com These materials exhibit temperature-dependent "melting" behavior, similar to that of DNA. mdpi.com

Interactive Data Table: Applications of Adenine-Based Functional Materials

Material TypeApplicationKey FeaturesReference(s)
Supramolecular HydrogelsBiomedical engineering, drug industryLow toxicity, biocompatibility, bioactivity. researchgate.net researchgate.net
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysis, sensingPorous structure, high surface area, tunable properties. researchgate.net researchgate.netrsc.orgresearchgate.net
Functionalized PolymersSelf-assembling materialsFormation of multiple strong complementary hydrogen bonds. mdpi.com mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing adenine monohydrate in laboratory settings?

  • Methodological Answer : this compound synthesis typically involves crystallization from aqueous solutions under controlled temperature and pH. Characterization methods include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.
  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm molecular structure and hydration state .
  • X-ray Diffraction (XRD) for crystallographic analysis .
    • Key Considerations : Ensure anhydrous conditions during storage to prevent decomposition, as hydration state impacts reactivity .

Q. How can researchers determine the solubility and stability of this compound in aqueous and non-aqueous solvents?

  • Methodological Answer :

  • Solubility Testing : Use gravimetric analysis or spectrophotometry. For example, dissolve this compound in water with warming (up to 100 mM) and measure saturation points via UV-Vis spectroscopy .
  • Stability Studies : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition products via LC-DAD (Liquid Chromatography with Diode Array Detection) .
    • Data Interpretation : Compare results with thermodynamic models to predict stability in biological buffers .

Q. What experimental protocols are recommended for verifying the identity of this compound in novel compounds?

  • Methodological Answer :

  • Elemental Analysis : Confirm C, H, N, and O content against theoretical values (e.g., molecular formula C₁₀H₁₃N₅O₃·H₂O) .
  • Mass Spectrometry (MS) : Use high-resolution MS to distinguish between hydrated and anhydrous forms .
  • Cyclic Voltammetry : Assess redox behavior, particularly for studies involving metal complexes or DNA interactions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported thermodynamic data (e.g., enthalpy of hydration) for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate studies using multiple techniques (e.g., Isothermal Titration Calorimetry and XRD) to reconcile discrepancies .
  • Controlled Variables : Standardize solvent purity, temperature gradients, and crystallization rates to minimize experimental noise .
  • Statistical Analysis : Apply error-propagation models to quantify uncertainty in derived parameters .

Q. What strategies are effective for studying the co-crystallization of this compound with other nucleobases or metal ions?

  • Methodological Answer :

  • Co-Crystallization Screening : Use factorial design (e.g., Design of Experiments, DOE) to vary molar ratios, pH, and solvent polarity .
  • Spectroscopic Probes : Employ EXAFS (Extended X-ray Absorption Fine Structure) to analyze metal coordination in complexes (e.g., Co²⁺ or Cu²⁺) .
  • Computational Modeling : Pair experimental data with DFT (Density Functional Theory) simulations to predict crystal packing efficiency .

Q. How should researchers address challenges in quantifying this compound’s interactions with DNA or proteins in vitro?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescence quenching or Surface Plasmon Resonance (SPR) to measure binding affinities .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during DNA-adduct formation .
  • Control Experiments : Include negative controls (e.g., non-hydrated adenine) to isolate hydration-specific effects .

Data Presentation and Reproducibility

Q. What guidelines should be followed when presenting this compound data in publications to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Describe synthesis conditions (e.g., solvent ratios, drying times) in the Materials and Methods section .
  • Raw Data Accessibility : Deposit crystallographic data (e.g., .cif files) in repositories like the Cambridge Structural Database .
  • Error Reporting : Include standard deviations for triplicate measurements and specify instrument calibration protocols .

Q. How can researchers optimize chromatographic separation of this compound from degradation products?

  • Methodological Answer :

  • Column Selection : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
  • Detection Parameters : Set UV detection to 260 nm (λₘₐₓ for adenine) and validate peak purity via diode array spectra .
  • Method Validation : Assess recovery rates (>95%) and limit of detection (LOD) using spiked samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.